1-(1-Methyl-1H-pyrrol-3-yl)-6-oxa-2-azaspiro[3.4]octane
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Overview
Description
1-(1-Methyl-1H-pyrrol-3-yl)-6-oxa-2-azaspiro[3.4]octane is a complex organic compound that features a unique spirocyclic structure. This compound is part of the broader class of heterocyclic compounds, which are known for their diverse biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1-Methyl-1H-pyrrol-3-yl)-6-oxa-2-azaspiro[3.4]octane typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 1-methyl-1H-pyrrole with a suitable oxirane derivative can lead to the formation of the spirocyclic structure. The reaction conditions often involve the use of catalysts and solvents to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Green chemistry principles, such as the use of ionic liquids as solvents, are also being explored to make the process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
1-(1-Methyl-1H-pyrrol-3-yl)-6-oxa-2-azaspiro[3.4]octane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are possible, especially at the pyrrole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyrrole derivatives.
Scientific Research Applications
1-(1-Methyl-1H-pyrrol-3-yl)-6-oxa-2-azaspiro[3.4]octane has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Used in the development of new materials with unique properties
Mechanism of Action
The mechanism of action of 1-(1-Methyl-1H-pyrrol-3-yl)-6-oxa-2-azaspiro[3.4]octane involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access .
Comparison with Similar Compounds
Similar Compounds
Pyrrole: A simpler analog with a single five-membered ring.
Pyrrolidine: A saturated analog with a five-membered ring.
Spirocyclic Compounds: Other spirocyclic compounds with different heteroatoms.
Uniqueness
1-(1-Methyl-1H-pyrrol-3-yl)-6-oxa-2-azaspiro[3.4]octane is unique due to its spirocyclic structure, which imparts distinct chemical and biological properties. Its combination of a pyrrole ring with an oxirane and azaspiro framework makes it a versatile compound in various research fields .
Properties
Molecular Formula |
C11H16N2O |
---|---|
Molecular Weight |
192.26 g/mol |
IUPAC Name |
3-(1-methylpyrrol-3-yl)-6-oxa-2-azaspiro[3.4]octane |
InChI |
InChI=1S/C11H16N2O/c1-13-4-2-9(6-13)10-11(7-12-10)3-5-14-8-11/h2,4,6,10,12H,3,5,7-8H2,1H3 |
InChI Key |
AJODJRXWNMHQAB-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=CC(=C1)C2C3(CCOC3)CN2 |
Origin of Product |
United States |
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